3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is a complex organic molecule that features a chromenone core linked to an indole moiety through a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the indole moiety and the formation of the propanamide linkage. Key steps include:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The final step involves the coupling of the chromenone derivative with the indole derivative through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide: can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible use in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The chromenone core may interact with enzymes or receptors, modulating their activity. The indole moiety could engage in hydrogen bonding or π-π interactions with biological macromolecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]propanamide
- 3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide
Uniqueness
The unique combination of the chromenone and indole moieties in 3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C29H32N2O5 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
3-[4,8-dimethyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C29H32N2O5/c1-17(2)16-35-26-10-7-22-18(3)23(29(33)36-28(22)19(26)4)8-11-27(32)30-13-12-20-15-31-25-9-6-21(34-5)14-24(20)25/h6-7,9-10,14-15,31H,1,8,11-13,16H2,2-5H3,(H,30,32) |
InChI Key |
PERXRDOVMBOTTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)C)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.